molecular formula C10H9FN2O2 B2425400 1-(3-Amino-4-fluorophenyl)pyrrolidine-2,5-dione CAS No. 953741-07-6

1-(3-Amino-4-fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B2425400
CAS No.: 953741-07-6
M. Wt: 208.192
InChI Key: YCZCNWWMOUAKFV-UHFFFAOYSA-N
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Description

1-(3-Amino-4-fluorophenyl)pyrrolidine-2,5-dione is a heterocyclic compound that features a pyrrolidine ring substituted with an amino and a fluorophenyl groupThe presence of the pyrrolidine-2,5-dione scaffold is known to contribute to the biological activity of various compounds, making it a valuable structure in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-fluorophenyl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the amino and fluorophenyl substituents. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-amino-4-fluorobenzaldehyde with a suitable amine and a dicarboxylic acid derivative can yield the desired pyrrolidine-2,5-dione structure .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the output while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-4-fluorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-(3-Amino-4-fluorophenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:

Properties

IUPAC Name

1-(3-amino-4-fluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(13)15/h1-2,5H,3-4,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZCNWWMOUAKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC(=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953741-07-6
Record name 1-(3-amino-4-fluorophenyl)pyrrolidine-2,5-dione
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